molecular formula C16H18N2O2 B3343336 Penniclavine CAS No. 519-13-1

Penniclavine

Cat. No.: B3343336
CAS No.: 519-13-1
M. Wt: 270.33 g/mol
InChI Key: KCHBNRCSCHMJFD-ZBFHGGJFSA-N
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Description

Penniclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. It is known for its complex structure and potential biological effects. The IUPAC name for this compound is 8β-(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8α-ol . This compound has been studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penniclavine involves several steps, starting from simpler precursors. One of the methods includes the use of intermediates such as elymoclavine. The synthetic route typically involves the formation of the ergoline ring system, followed by functional group modifications to introduce the hydroxymethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced in laboratories using controlled conditions to ensure the purity and yield of the compound. The production process often involves the use of advanced organic synthesis techniques and purification methods .

Chemical Reactions Analysis

Types of Reactions

Penniclavine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can yield saturated derivatives.

Scientific Research Applications

Penniclavine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other ergot alkaloids and complex organic molecules.

    Biology: Studies have explored its effects on various biological systems, including its potential as a bioactive compound.

    Medicine: Research has investigated its potential therapeutic effects, particularly in the treatment of certain medical conditions.

    Industry: This compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of penniclavine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved in its action include signal transduction pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Penniclavine is structurally similar to other ergot alkaloids such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the unique biological effects it exerts.

Properties

IUPAC Name

(6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18-8-16(20,9-19)6-12-11-3-2-4-13-15(11)10(7-17-13)5-14(12)18/h2-4,6-7,14,17,19-20H,5,8-9H2,1H3/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBNRCSCHMJFD-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020153
Record name Penniclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-13-1
Record name (8α)-9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penniclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penniclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENNICLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5OY3SFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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